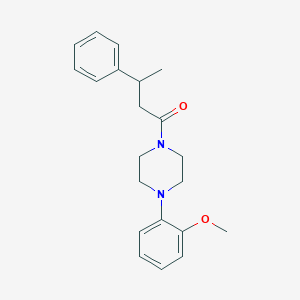
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine
Descripción general
Descripción
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. MeOPP has been studied for its potential as an antidepressant, antipsychotic, and anxiolytic agent. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has been shown to bind to the 5-HT2A receptor and block its activity, which may contribute to its antidepressant and anxiolytic effects. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has also been shown to bind to the D2 dopamine receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has been shown to have several biochemical and physiological effects. In a study conducted on rats, 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine was found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has also been shown to increase the levels of cAMP, a signaling molecule that plays a role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine also exhibits potent pharmacological properties, making it a useful tool for studying the mechanisms of action of antidepressants, antipsychotics, and anxiolytics.
However, there are also some limitations to using 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine in lab experiments. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has not been extensively studied in humans, and its safety profile is not well understood. Additionally, 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine. One area of interest is the development of more selective 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine analogs that target specific serotonin and dopamine receptors. Another area of interest is the investigation of 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, more research is needed to understand the safety profile of 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine and its potential for use in humans.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine is a piperazine derivative that has significant potential as an antidepressant, antipsychotic, and anxiolytic agent. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has been shown to exhibit potent pharmacological properties, including antidepressant-like and anxiolytic effects. However, more research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine and its safety profile. Future research on 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine could lead to the development of more effective and safer antidepressants, antipsychotics, and anxiolytics.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has been studied for its potential as an antidepressant, antipsychotic, and anxiolytic agent. In a study conducted on rats, 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine was found to exhibit antidepressant-like effects without causing any significant side effects. 1-(2-methoxyphenyl)-4-(3-phenylbutanoyl)piperazine has also been shown to have anxiolytic effects in rats, reducing anxiety-related behavior.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17(18-8-4-3-5-9-18)16-21(24)23-14-12-22(13-15-23)19-10-6-7-11-20(19)25-2/h3-11,17H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRYQYOQQOXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



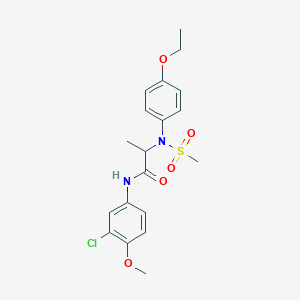
![1-(4-methoxyphenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3977406.png)
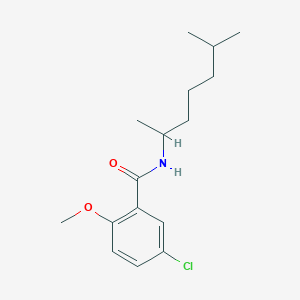
![ethyl 3-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3977412.png)
![1-(3,4-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3977426.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B3977428.png)
![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3977438.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977448.png)
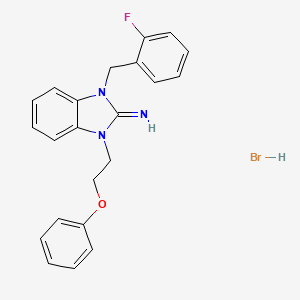
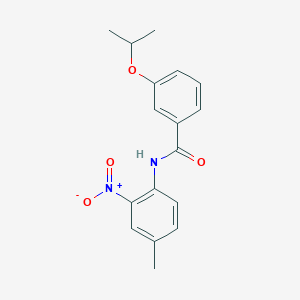
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3977469.png)
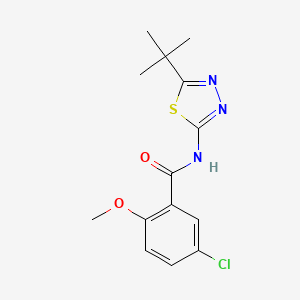

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide](/img/structure/B3977480.png)